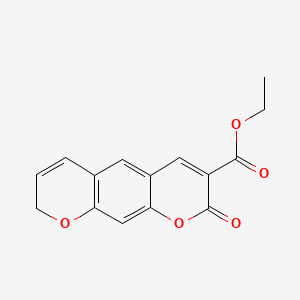

3-Carbethoxypyranocoumarin

Description

3-Carbethoxypyranocoumarin (CAS: 86116-44-1), also known as ethyl 2-oxo-2H-pyrano[3,2-c]chromene-3-carboxylate, is a pyranocoumarin derivative characterized by an ethyl ester group at the C3 position and a fused pyran ring system. It is structurally distinct from simpler coumarins due to its bicyclic framework, which enhances its photoreactivity and biological interactions .

Properties

CAS No. |

86116-44-1 |

|---|---|

Molecular Formula |

C15H12O5 |

Molecular Weight |

272.25 g/mol |

IUPAC Name |

ethyl 2-oxo-8H-pyrano[3,2-g]chromene-3-carboxylate |

InChI |

InChI=1S/C15H12O5/c1-2-18-14(16)11-7-10-6-9-4-3-5-19-12(9)8-13(10)20-15(11)17/h3-4,6-8H,2,5H2,1H3 |

InChI Key |

WZVSTMUMGHCHOV-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC2=CC3=C(C=C2OC1=O)OCC=C3 |

Canonical SMILES |

CCOC(=O)C1=CC2=CC3=C(C=C2OC1=O)OCC=C3 |

Other CAS No. |

86116-44-1 |

Synonyms |

3-carbethoxyhomopsoralen 3-carbethoxypyranocoumarin 3-CHPS |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings from Comparative Studies

Photobiological Efficiency: 3-Carbethoxypyranocoumarin (3-CHPs) induces mitochondrial "petite" mutations in yeast at lower doses than 8-MOP and 3-CPs, but its nuclear mutagenicity is weaker than 8-MOP . In human fibroblasts, 3-CHPs causes stronger DNA synthesis inhibition at low UV-A doses (365 nm) compared to 8-MOP, yet cells recover faster post-treatment, suggesting less persistent damage .

Mechanistic Differences: Monofunctional vs. Structural Impact on Activity: The pyran ring in 3-CHPs (vs. furan in 8-MOP) alters DNA binding geometry, influencing repair kinetics and biological outcomes .

Broader Context of Coumarin Derivatives

- Antioxidant and Antimicrobial Coumarins: Long-chain 3-acyl-4-hydroxycoumarins exhibit antibacterial activity via membrane disruption, while benzopyrano-coumarin derivatives show antiviral properties .

- Anticancer Agents : Coumarin-thiourea hybrids (e.g., from ) target carbonic anhydrases and induce apoptosis, contrasting with 3-CHPs' photobiological focus .

- Synthetic Flexibility: Reactions like conjugate addition of organomagnesium compounds to 3-carbethoxycoumarin enable diverse functionalization, underscoring the scaffold’s versatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.